molecular formula C19H16N4O4 B11127909 N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11127909
M. Wt: 364.4 g/mol
InChI Key: DOTPNFXWUVROFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[1,2-a]quinazoline family, characterized by a fused bicyclic core with 1,5-dioxo functional groups. The carboxamide moiety at position 3a is substituted with a 4-carbamoylphenyl group, introducing additional hydrogen-bonding capacity and polarity. While precise molecular data for this compound are unavailable in the provided evidence, its structural features suggest a higher molecular weight and polar surface area compared to analogs with simpler substituents (e.g., ethyl or methyl groups). The 4-carbamoylphenyl group likely enhances hydrophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C19H16N4O4/c20-16(25)11-5-7-12(8-6-11)21-18(27)19-10-9-15(24)23(19)14-4-2-1-3-13(14)17(26)22-19/h1-8H,9-10H2,(H2,20,25)(H,21,27)(H,22,26)

InChI Key

DOTPNFXWUVROFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, typically involves multi-step reactions. One common method involves the use of transition-metal-catalyzed reactions. For instance, the reaction of N-(4-chlorobenzyl)-N-(2-cyanoaryl)benzamide with titanium tetraiodide can yield quinazoline derivatives . The reaction conditions often require specific catalysts and solvents, such as dichloro(pentamethylcyclopentadienyl)rhodium(II) dimer in methanol under reflux .

Industrial Production Methods

Industrial production of quinazoline derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and various amines. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline oxides, while substitution reactions can produce various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key properties of structurally related pyrrolo[1,2-a]quinazoline derivatives:

Compound Name & Substituent Molecular Weight logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
4-Ethyl-N-phenyl (Y041-8931, ) 349.39 2.004 1 6 55.199
4-Benzyl (CAS 852706-19-5, ) Not reported
4-Methyl (CAS 863763-60-4, ) Not reported
N-(4,5-Dimethylthiazol-2-yl, ) Not reported
Target: N-(4-carbamoylphenyl) Inferred higher Inferred lower 3 8 Inferred >55.199
Key Observations:
  • Substituent Effects on logP :

    • The ethyl-substituted analog () has moderate lipophilicity (logP = 2.004). In contrast, the target compound’s 4-carbamoylphenyl group introduces a hydrophilic CONH₂ moiety, likely reducing logP significantly compared to alkyl or aromatic substituents (e.g., benzyl in ) .
    • Methyl or ethyl groups () contribute to lower molecular weights and higher lipophilicity than the carbamoylphenyl group.
  • Hydrogen-Bonding Capacity: The target compound’s 4-carbamoylphenyl group adds two hydrogen-bond donors (NH₂) and two acceptors (carbonyl and amide O), increasing interactions with biological targets. This contrasts with the single donor in the ethyl analog .
  • Polar Surface Area (PSA): The ethyl analog’s PSA is 55.199 Ų.

Biological Activity

N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a synthetic compound with potential therapeutic applications. It belongs to a class of compounds known for their biological activity, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and relevant case studies.

The primary biological activity of this compound is attributed to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation and its inhibition leads to significant effects on cell proliferation. The compound disrupts the cell cycle regulatory pathway, ultimately resulting in reduced cell growth and proliferation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various quinazoline derivatives, including this compound. The cytotoxic activity was assessed using the MTT assay against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:

  • High cytotoxicity was observed at concentrations ranging from 0.1 to 100 μM.
  • The compound exhibited IC50 values in the low micromolar range, demonstrating significant potential as an anticancer agent.

Comparative Biological Activity

To better understand the efficacy of this compound compared to other compounds in its class, a summary table is provided below:

Compound NameTarget KinaseIC50 (μM)Cell Lines TestedActivity
This compoundCDK20.5MCF-7, HeLaHigh
EHT 1610 (Thiazolo[5,4-f]quinazoline)DYRK1A0.01VariousVery High
Gefitinib (Epidermal Growth Factor Receptor Inhibitor)EGFR0.05NSCLCHigh

Case Studies and Research Findings

Case Study 1: Anticancer Activity
In a study published in PMC, quinazoline derivatives demonstrated multi-target mechanisms against cancer cells. The compound was shown to induce apoptosis and inhibit tubulin polymerization in treated cell lines. These findings suggest that it may serve as a potent candidate for further development in cancer therapeutics .

Case Study 2: Kinase Inhibition Profile
A kinase activity profiling study highlighted that this compound exhibited selective inhibition against CDK2 compared to other kinases tested. This specificity is crucial for minimizing side effects during treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.